molecular formula C8H14O4 B8437283 Ethylidenedipropionate

Ethylidenedipropionate

Cat. No. B8437283
M. Wt: 174.19 g/mol
InChI Key: NXTBGPXHFYDPAN-UHFFFAOYSA-N
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Patent
US04012526

Procedure details

An 88-g (2 mols) sample of acetaldehyde was added in small portions to a solution of 260 g (2 mols) of propionic anhydride at 60° C. The reaction mixture was then stirred at about 25° C for 7 hours. The reaction mixture was diluted with saturated sodium bicarbonate solution and extracted with methylene dichloride. The methylene chloride extracts were dried over magnesium sulfate and evaporated under reduced pressure. The resulting residue was distilled through a 16 inch column to give 316.5 g of ethylidene bispropionate, b.p. 57° C. (1 mm/Hg).
[Compound]
Name
88-g
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:3])[CH3:2].[C:4]([O:8][C:9](=[O:12])[CH2:10]C)(=[O:7])[CH2:5][CH3:6].[C:13](=O)(O)[O-].[Na+]>>[C:1]([O:12][CH:9]([O:8][C:4](=[O:7])[CH2:5][CH3:6])[CH3:10])(=[O:3])[CH2:2][CH3:13] |f:2.3|

Inputs

Step One
Name
88-g
Quantity
2 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
Quantity
260 g
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at about 25° C for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene dichloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled through a 16 inch column

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(CC)(=O)OC(C)OC(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 316.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.